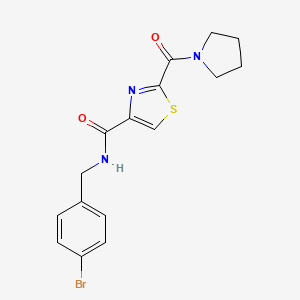
N-(4-bromobenzyl)-2-(pyrrolidin-1-ylcarbonyl)-1,3-thiazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromobenzyl)-2-(pyrrolidin-1-ylcarbonyl)-1,3-thiazole-4-carboxamide, also known as BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. This molecule has gained significant attention in the scientific community due to its potential as a therapeutic agent in cancer treatment.
作用機序
N-(4-bromobenzyl)-2-(pyrrolidin-1-ylcarbonyl)-1,3-thiazole-4-carboxamide targets glutaminase, an enzyme that plays a critical role in cancer cell metabolism. Glutaminase catalyzes the conversion of glutamine to glutamate, which is then used as a substrate for the synthesis of nucleotides, amino acids, and other important molecules in cancer cells. N-(4-bromobenzyl)-2-(pyrrolidin-1-ylcarbonyl)-1,3-thiazole-4-carboxamide binds to the active site of glutaminase, inhibiting its activity and leading to a decrease in the levels of glutamate and other downstream metabolites. This disruption of cancer cell metabolism ultimately leads to cell death.
生化学的および生理学的効果
N-(4-bromobenzyl)-2-(pyrrolidin-1-ylcarbonyl)-1,3-thiazole-4-carboxamide has been found to have several biochemical and physiological effects. Inhibition of glutaminase by N-(4-bromobenzyl)-2-(pyrrolidin-1-ylcarbonyl)-1,3-thiazole-4-carboxamide leads to a decrease in the levels of glutamate and other downstream metabolites, which results in a disruption of cancer cell metabolism. This disruption ultimately leads to cell death. In addition, N-(4-bromobenzyl)-2-(pyrrolidin-1-ylcarbonyl)-1,3-thiazole-4-carboxamide has been shown to induce autophagy, a cellular process that can lead to cell death or survival depending on the context.
実験室実験の利点と制限
One advantage of N-(4-bromobenzyl)-2-(pyrrolidin-1-ylcarbonyl)-1,3-thiazole-4-carboxamide is its specificity for glutaminase. This specificity allows for the selective targeting of cancer cells that overexpress glutaminase, while sparing normal cells. However, one limitation of N-(4-bromobenzyl)-2-(pyrrolidin-1-ylcarbonyl)-1,3-thiazole-4-carboxamide is its poor solubility in aqueous solutions, which can make it difficult to use in certain lab experiments.
将来の方向性
The potential therapeutic applications of N-(4-bromobenzyl)-2-(pyrrolidin-1-ylcarbonyl)-1,3-thiazole-4-carboxamide are still being explored. One future direction is the development of more potent and selective glutaminase inhibitors. In addition, the combination of N-(4-bromobenzyl)-2-(pyrrolidin-1-ylcarbonyl)-1,3-thiazole-4-carboxamide with other cancer therapies, such as chemotherapy and immunotherapy, is being investigated. Finally, the role of glutaminase inhibition in other diseases, such as neurodegenerative disorders and metabolic diseases, is an area of active research.
合成法
The synthesis of N-(4-bromobenzyl)-2-(pyrrolidin-1-ylcarbonyl)-1,3-thiazole-4-carboxamide involves the reaction of 4-bromobenzylamine with 2-(pyrrolidin-1-ylcarbonyl)-1,3-thiazole-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified using column chromatography to obtain pure N-(4-bromobenzyl)-2-(pyrrolidin-1-ylcarbonyl)-1,3-thiazole-4-carboxamide.
科学的研究の応用
N-(4-bromobenzyl)-2-(pyrrolidin-1-ylcarbonyl)-1,3-thiazole-4-carboxamide has been extensively studied for its potential as a therapeutic agent in cancer treatment. Glutaminase is an enzyme that is upregulated in many types of cancer cells, and its inhibition by N-(4-bromobenzyl)-2-(pyrrolidin-1-ylcarbonyl)-1,3-thiazole-4-carboxamide has been shown to induce cell death in cancer cells. N-(4-bromobenzyl)-2-(pyrrolidin-1-ylcarbonyl)-1,3-thiazole-4-carboxamide has been found to be effective in inhibiting the growth of many types of cancer cells, including breast cancer, lung cancer, and glioblastoma.
特性
IUPAC Name |
N-[(4-bromophenyl)methyl]-2-(pyrrolidine-1-carbonyl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O2S/c17-12-5-3-11(4-6-12)9-18-14(21)13-10-23-15(19-13)16(22)20-7-1-2-8-20/h3-6,10H,1-2,7-9H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALXHEXLXWWZNEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=NC(=CS2)C(=O)NCC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromobenzyl)-2-(pyrrolidine-1-carbonyl)thiazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-Methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B2897180.png)

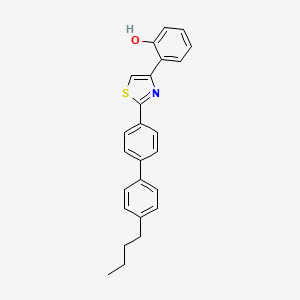
![4-methoxy-N-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2897186.png)
![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2897188.png)
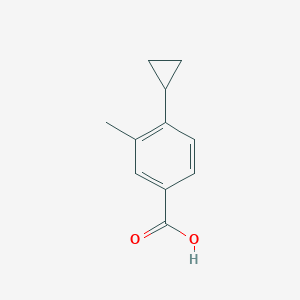
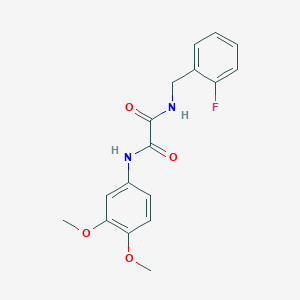
![N-[(2-chlorophenyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2897191.png)
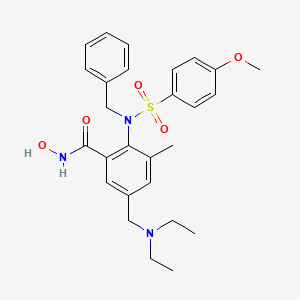
![methyl 2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2897193.png)
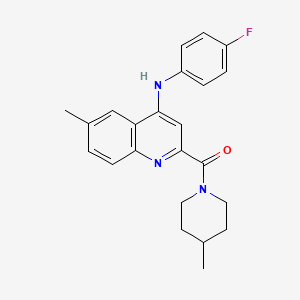
![3,8-Dinitrobenzo[c]chromen-6-one](/img/structure/B2897196.png)